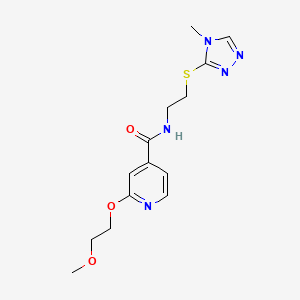

![molecular formula C6H11ClN2O2 B2966484 (3Ar,6aS)-3-methyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride CAS No. 2375250-56-7](/img/structure/B2966484.png)

(3Ar,6aS)-3-methyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3Ar,6aS)-3-methyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride” is a compound with a molecular weight of 178.62 . It is a powder at room temperature . The IUPAC name for this compound is (3aR,6aS)-3-methylhexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N2O2.ClH/c1-8-4-2-7-3-5(4)10-6(8)9;/h4-5,7H,2-3H2,1H3;1H/t4-,5+;/m1./s1 . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Researchers have explored the synthesis and chemical properties of related compounds, providing a foundation for understanding the broader applications of pyrrolo[3,4-d][1,3]oxazol-2-one derivatives. For instance, Konrad et al. (2009) demonstrated the synthesis of bis(oxazolinylmethyl)pyrrole derivatives as chiral "pincer" ligands to rhodium, showcasing the compound's utility in coordination chemistry and potential catalytic applications (Konrad, Lloret Fillol, Wadepohl, & Gade, 2009). Similarly, the work by Yavari, Sabbaghan, and Hossaini (2006) on the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles highlights the synthetic versatility and potential for generating novel N-heterocyclic structures (Yavari, Sabbaghan, & Hossaini, 2006).

Potential Applications

The synthesis and modification of pyrrolo[3,4-d][1,3]oxazol-2-one derivatives hint at their potential applications in materials science, medicinal chemistry, and catalysis. For example, Ogikubo et al. (2013) discussed the formation of oxazolobacteriochlorins and dioxabacteriochlorins, illustrating the compound's role in generating bacteriochlorin-type chromophores with applications in photodynamic therapy and solar energy conversion (Ogikubo, Meehan, Engle, Ziegler, & Brückner, 2013). Additionally, the research by Nishikubo, Kameyama, and Tokai (1996) on the selective addition reaction of poly(2-isopropenyl-2-oxazoline) with thiols and carboxylic acids in aqueous solutions opens avenues for polymer science, highlighting the compound's relevance in the synthesis of functional polymers (Nishikubo, Kameyama, & Tokai, 1996).

Safety and Hazards

Propriétés

IUPAC Name |

(3aR,6aS)-3-methyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.ClH/c1-8-4-2-7-3-5(4)10-6(8)9;/h4-5,7H,2-3H2,1H3;1H/t4-,5+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGSDMXGMZYPNC-JBUOLDKXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CNCC2OC1=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CNC[C@@H]2OC1=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Ar,6aS)-3-methyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B2966401.png)

![3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2966405.png)

![[1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2966409.png)

![8-(3-chlorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966410.png)

![N-(3,4-dichlorophenyl)-3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2966412.png)

![2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2966421.png)

![5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966422.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2966423.png)

![2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic Acid](/img/structure/B2966424.png)